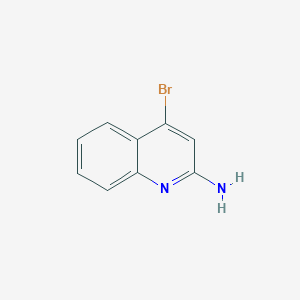

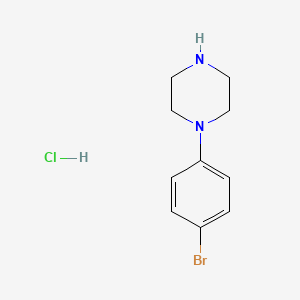

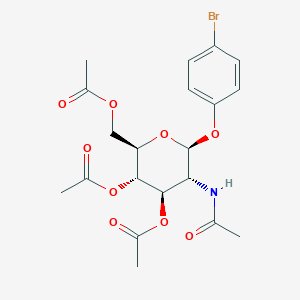

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Vue d'ensemble

Description

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound widely used in the biomedical industry for the synthesis of various drugs targeting specific diseases . It plays a crucial role in drug research and development, particularly in the treatment of various infections, inflammatory disorders, and potentially certain types of cancers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding beta-glycosides in good yields .Molecular Structure Analysis

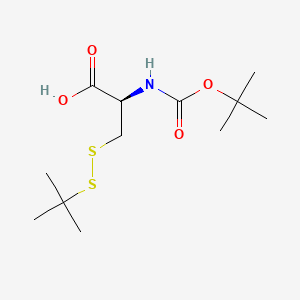

The molecular formula of this compound is C20H24BrNO9 . The IUPAC name is [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate .Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound involved in various synthesis processes for potential biochemical applications. For example, derivatives of 2-acetamido-2-deoxy-D-glucose have been synthesized for studies related to N-acetylglucosaminyl-transferase V inhibitors, which are important in understanding and manipulating glycosylation processes in biological systems (S. Khan & K. Matta, 1993). Such compounds are crucial for the development of molecules that can interfere with or modulate enzymatic functions related to cellular communication and disease progression.

Potential in Cancer Research

Research has also explored derivatives of 2-acetamido-2-deoxy-D-glucose for their antitumor activities. For instance, diosgenyl glycosides synthesized using 2-acetamido-2-deoxy-D-glucose derivatives have shown promising results in inducing apoptosis in B-cell chronic leukemia, highlighting the potential of these compounds in cancer therapy (H. Myszka et al., 2003).

Application in Glycoscience

The compound has relevance in the synthesis of complex glycosides, contributing to the broader field of glycoscience, which is vital for understanding cell-cell recognition, microbial pathogenesis, and immune responses. The synthesis of various glycosides, including those with potential inhibitory activities against specific glycosyltransferases, underscores the importance of such compounds in developing new biochemical tools and therapeutic agents (S. Khan & K. Matta, 1993).

Crystal Structure Elucidation

The crystal structure analysis of derivatives like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside provides insights into the molecular conformation, intermolecular interactions, and potential reactivity of such compounds. This knowledge is fundamental for designing molecules with desired biological activities and for understanding their mechanisms of action at the molecular level (D. Peikow et al., 2006).

Mécanisme D'action

Target of Action

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside primarily targets specific enzymes involved in glycosylation processes. These enzymes play crucial roles in the synthesis and modification of glycoproteins and glycolipids, which are essential for various cellular functions, including cell signaling, adhesion, and immune response .

Mode of Action

The compound interacts with its target enzymes by mimicking the natural substrates of these enzymes. It binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the normal glycosylation process, leading to alterations in the structure and function of glycoproteins and glycolipids. As a result, cellular processes that depend on these molecules are disrupted .

Biochemical Pathways

The inhibition of glycosylation enzymes by 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside affects several biochemical pathways. Key pathways impacted include the N-glycosylation and O-glycosylation pathways, which are critical for protein folding, stability, and cell-cell interactions. Disruption of these pathways can lead to downstream effects such as impaired cell signaling, reduced immune response, and altered cellular adhesion .

Pharmacokinetics

The pharmacokinetics of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption .

Result of Action

At the molecular level, the inhibition of glycosylation enzymes by 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside leads to the accumulation of improperly glycosylated proteins and lipids. This can result in cellular stress, apoptosis, or altered cellular functions. At the cellular level, the compound’s action can lead to reduced cell proliferation, impaired immune response, and changes in cell morphology and adhesion .

Action Environment

The efficacy and stability of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be influenced by various environmental factors. These include pH, temperature, and the presence of other biochemical molecules. For instance, extreme pH levels or high temperatures can lead to the degradation of the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFVABHSGIIDPA-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577017 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |

CAS RN |

38229-74-2 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.